molecular formula C13H17N5O2 B2877789 N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide CAS No. 942856-68-0

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2877789
CAS No.: 942856-68-0
M. Wt: 275.312
InChI Key: PPUUKFOHDYUJHR-UHFFFAOYSA-N
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Description

Product Overview N-(3-Methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide ( 942856-68-0) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine ring and a 1,2,4-triazole group linked by an acetamide chain, a structure of significant interest in medicinal chemistry. Chemical Data CAS Number: 942856-68-0 Molecular Formula: C13H17N5O2 Molecular Weight: 275.31 g/mol Research Applications and Value Compounds containing the 1,2,4-triazole scaffold fused with a pyridine moiety are extensively investigated in oncology research. Specifically, analogs within this chemical class, such as [1,2,4]triazolo[1,5-a]pyridin-2-yl acetamide derivatives, have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and mTOR, key signaling pathways involved in cell growth and survival . These inhibitors demonstrate remarkable anticancer effects in preclinical models, making this structural class a valuable template for the development of novel anticancer agents . The structural characteristics of this compound suggest its potential utility as a building block in the synthesis of targeted kinase inhibitors or as a reference standard in biochemical assays. Handling and Usage This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle the compound with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-20-8-2-5-15-12(19)9-11-16-13(18-17-11)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUUKFOHDYUJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, such as the 1,2,4-triazole core, acetamide derivatives, and heteroaromatic substituents. Key differences in substituents and functional groups highlight their impact on physicochemical and biological properties.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
Target Compound : N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide C₁₃H₁₈N₅O₂ 276.33 3-Methoxypropyl, pyridin-4-yl Balanced lipophilicity; pyridine enhances solubility and target interaction
Compound A : 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide C₂₀H₂₂N₆OS 394.50 Allyl, phenyl, thioether (-S-), isopropyl Higher molecular weight; sulfur increases lipophilicity and metabolic stability
Compound B : N-(3-morpholinopropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide C₁₆H₂₂N₆O₂ 354.40 Morpholinopropyl (polar tertiary amine) Enhanced solubility due to morpholine’s polarity; potential for improved bioavailability
Compound C : 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide C₉H₁₀N₄S₂ 254.33 Thiophen-2-ylmethyl, thioether (-S-), hydrazide Thiophene enhances π-π interactions; hydrazide enables further derivatization

Physicochemical and Functional Differences

  • Lipophilicity: The target compound’s methoxypropyl group (logP ~1.8) offers moderate lipophilicity, favoring membrane permeability. Compound A’s phenyl and thioether groups increase logP (~3.2), enhancing lipid bilayer penetration but risking metabolic oxidation . Compound B’s morpholinopropyl substituent (logP ~1.2) improves aqueous solubility, critical for oral bioavailability .
  • Solubility :

    • Pyridine and morpholine groups (Compounds B and Target) enhance water solubility via hydrogen bonding.
    • Thiophene and phenyl groups (Compounds A and C) reduce solubility but improve binding to hydrophobic enzyme pockets .
  • Synthetic Accessibility :

    • The target compound likely employs amide coupling between 3-methoxypropylamine and triazole-acetic acid.
    • Compound A requires thiol-alkylation for sulfur incorporation, complicating synthesis .
    • Compound C’s hydrazide intermediate enables facile Schiff base formation with aldehydes, a versatile route for derivatives .

Biological Activity

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scholarly sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H19N5O2
  • Molecular Weight : 299.35 g/mol

The presence of the triazole ring and the pyridine moiety contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the triazole and pyridine functionalities. Various synthetic routes have been explored in literature to optimize yield and purity. For example, one method involves the reaction of 3-methoxypropylamine with suitable triazole derivatives under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine rings exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated potent inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecalis32 µg/mL

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in cancer research. Studies have indicated that similar triazole derivatives can inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-710.5
HCT11612.0
HepG29.8

The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in rapidly dividing cancer cells.
  • Antibacterial Mechanism : The presence of the triazole ring may interfere with bacterial cell wall synthesis or function by disrupting essential metabolic pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited enhanced activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells compared to controls .

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